molecular formula C12H28N2 B14731435 Dodecane-2,11-diamine CAS No. 7139-70-0

Dodecane-2,11-diamine

Cat. No.: B14731435
CAS No.: 7139-70-0
M. Wt: 200.36 g/mol
InChI Key: CBLAIDIBZHTGLV-UHFFFAOYSA-N
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Description

Dodecane-2,11-diamine (CAS 7139-70-0) is a linear aliphatic diamine characterized by a 12-carbon backbone with amine groups at the 2 and 11 positions and a molecular formula of C12H28N2 . This structure makes it a valuable bifunctional building block in scientific research, particularly in polymer chemistry where it serves as a monomer for the synthesis of polyamides (nylons) and polyurethanes . Its properties also lend it to applications in the development of surfactants and coordination chemistry . While specific mechanistic studies on this compound itself are limited in the available literature, research on structurally similar synthetic diamines suggests potential for interaction with biological membranes. Some diamine analogues have been shown to exhibit antibacterial properties by disrupting the cytoplasmic membrane, leading to depolarization and permeabilization . This indicates that this compound could be a compound of interest in microbiology and materials science for developing novel biocompatible materials or antimicrobial agents . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

CAS No.

7139-70-0

Molecular Formula

C12H28N2

Molecular Weight

200.36 g/mol

IUPAC Name

dodecane-2,11-diamine

InChI

InChI=1S/C12H28N2/c1-11(13)9-7-5-3-4-6-8-10-12(2)14/h11-12H,3-10,13-14H2,1-2H3

InChI Key

CBLAIDIBZHTGLV-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCCCCC(C)N)N

Origin of Product

United States

Preparation Methods

Wittig Olefination for Unsaturated Diamine Synthesis

The Wittig reaction is pivotal for introducing double bonds into diamine precursors. In a documented protocol, γ-methyl N-tert-butoxycarbonyl-L-glutamate serves as the starting material, undergoing a four-step transformation to produce aldehyde intermediates. Subsequent Wittig olefination with bis(phosphonium) ylides in toluene at –78°C yields Z-alkene-containing diamines with >95% stereoselectivity. For example, reacting aldehyde 8 with Ph₃P=CH(CH₂)₆CH=PPh₃ generates diazide 9 , a precursor to unsaturated tetramines.

Key conditions:

  • Reagent : Potassium hexamethyldisilazide (KHMDS) in toluene.
  • Temperature : –78°C for ylide formation, room temperature for reaction completion.
  • Yield : 70–85% for Z-alkene products.

Hydrogenation to Saturate the Alkene Backbone

Unsaturated intermediates like 4 undergo catalytic hydrogenation to produce saturated diamines. Using 10% Pd/C under hydrogen gas, the Z-alkenes in 4 are reduced to single bonds, yielding 5 . Deprotection with HCl in methanol then affords Dodecane-2,11-diamine (6 ) with 79–81% purity.

Table 1: Hydrogenation Parameters and Outcomes

Parameter Value Source
Catalyst 10% Pd/C
Pressure 1 atm H₂
Temperature 25°C
Yield (after deprotection) 79–81%

Alkylation of Shorter-Chain Diamines

Nucleophilic Substitution with Alkyl Halides

Patents describe alkylation strategies where sodium metal mediates coupling between 1-bromohexane and diamine precursors. Although originally for dodecane synthesis, adapting this method with 1,5-diaminopentane could theoretically yield this compound. Reaction conditions include:

  • Solvent : Hexamethylphosphoramide (HMPA).
  • Reagents : Sodium cyanoborohydride (NaBH₃CN) for selective reduction.
  • Yield : ~80% for analogous alkanes.

Table 2: Alkylation Reaction Optimization

Variable Optimal Value Impact on Yield
HMPA Volume 50 mL Maximizes solubility
NaBH₃CN Stoichiometry 4:1 (relative to substrate) Prevents over-reduction
Temperature 80°C Balances rate and selectivity

Polycondensation Routes for Industrial-Scale Production

Melt-Phase Polymerization

In polyamide production (JPS6331498B2), this compound is condensed with dicarboxylic acids. The patent notes that alkylation and reductive amination are viable for diamine synthesis, though specifics are omitted. Industrial protocols often use continuous reactors to maintain stoichiometry and minimize side reactions.

Comparative Analysis of Synthetic Methods

Yield and Selectivity

The Wittig-hydrogenation route achieves 79–81% yield with >95% Z-selectivity, making it superior for chiral applications. Alkylation methods, while efficient for alkanes, require adaptation for diamines and face challenges in regioselectivity. Polycondensation-compatible synthesis prioritizes purity over yield, often necessitating post-synthetic purification.

Scalability and Cost

  • Wittig Method : High cost due to air-sensitive reagents (KHMDS) and low temperatures.
  • Alkylation : Scalable with HMPA but limited by solvent toxicity.
  • Industrial Routes : Favor continuous processes but lack published optimization data.

Scientific Research Applications

Dodecane-2,11-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including polymers and surfactants.

    Biology: Investigated for its potential as a biocompatible material in drug delivery systems.

    Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.

    Industry: Utilized in the production of specialty chemicals and as a curing agent in epoxy resins.

Mechanism of Action

The mechanism of action of dodecane-2,11-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. In antimicrobial applications, the compound may disrupt cell membranes or interfere with essential enzymatic processes, leading to cell death.

Comparison with Similar Compounds

Physicochemical and Functional Comparisons

Table 1: Key Properties of this compound and Analogs

Property This compound (Est.) Dodecane-1,12-diamine 4,9-Dioxa-1,12-dodecanediamine
Molecular Formula C₁₂H₂₈N₂ C₁₂H₂₈N₂ C₁₀H₂₄N₂O₂
Molecular Weight (g/mol) ~200.36 200.36 204.31
Amine Positions 2,11 1,12 1,12 (with ethers at 4,9)
Solubility Low in water, high in organics Similar to 2,11-isomer Higher in polar solvents
Stability Stable under inert conditions Stable; incompatible with strong acids/alkalis Likely sensitive to oxidation

Q & A

Q. Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the positions of amine groups and carbon backbone. Compare chemical shifts to databases like PubChem or NIST Standard Reference Data .
  • Mass Spectrometry (MS) : Employ high-resolution MS to verify molecular weight (C12H28N2C_{12}H_{28}N_2) and fragmentation patterns. Cross-reference with spectral libraries for aliphatic amines .
  • Infrared (IR) Spectroscopy : Identify N-H stretching vibrations (3200–3500 cm1^{-1}) and amine deformation modes. Validate using computational simulations (e.g., DFT) .

Advanced: How can researchers resolve contradictions in reported thermal stability data for this compound?

Q. Answer :

  • Control Experimental Variables : Replicate studies under standardized conditions (e.g., inert atmosphere, heating rates) to isolate degradation pathways .
  • Decomposition Product Analysis : Use gas chromatography-mass spectrometry (GC-MS) to identify hazardous byproducts (e.g., ammonia, hydrocarbons) under varying temperatures .
  • Cross-Method Validation : Compare thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and computational thermochemistry models to reconcile discrepancies .

Basic: What are the critical safety protocols for handling this compound in laboratory settings?

Q. Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use respirators if ventilation is inadequate .
  • Incompatibility Management : Avoid strong acids/oxidizers (risk of exothermic reactions). Store separately in labeled, airtight containers .
  • Emergency Procedures : Establish eyewash stations and chemical-neutralizing kits (e.g., citric acid for alkaline spills) .

Advanced: How can regioselectivity challenges be addressed in synthesizing this compound?

Q. Answer :

  • Protecting Group Strategies : Temporarily block one amine group during synthesis to direct reactivity. For example, use Boc (tert-butoxycarbonyl) protection .
  • Catalytic Optimization : Screen transition-metal catalysts (e.g., palladium) for selective C-N bond formation at positions 2 and 11 .
  • Retrosynthetic Analysis : Prioritize routes with symmetric intermediates to simplify purification and reduce byproducts .

Basic: Which analytical techniques are optimal for assessing the purity of this compound?

Q. Answer :

  • Gas Chromatography (GC) : Use non-polar columns (e.g., DB-5) and flame ionization detection (FID) to quantify impurities. Calibrate with certified reference standards .
  • High-Performance Liquid Chromatography (HPLC) : Apply reverse-phase columns (C18) with UV detection at 210 nm (amine absorbance) .
  • Elemental Analysis : Verify C, H, and N content matches theoretical values (C12H28N2C_{12}H_{28}N_2) .

Advanced: How should researchers address discrepancies in solubility parameters reported for this compound?

Q. Answer :

  • Methodological Harmonization : Standardize shake-flask vs. dynamic light scattering (DLS) protocols. Control temperature (±0.1°C) and solvent purity .
  • Computational Modeling : Calculate Hansen solubility parameters (HSPs) using COSMO-RS or molecular dynamics simulations .
  • Interlaboratory Studies : Collaborate to benchmark solubility across solvents (e.g., water, ethanol) and publish consensus data .

Basic: What storage conditions are recommended to prevent degradation of this compound?

Q. Answer :

  • Environment : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to minimize oxidation .
  • Moisture Control : Use desiccants (e.g., silica gel) and moisture-proof seals. Monitor humidity with data loggers .

Advanced: What mechanistic approaches are suitable for studying this compound’s reactivity in polymer formation?

Q. Answer :

  • Kinetic Studies : Track reaction rates via in situ FTIR or Raman spectroscopy to identify rate-determining steps (e.g., amine-epoxide coupling) .
  • Computational Chemistry : Apply density functional theory (DFT) to model transition states and activation energies for polymerization .
  • Morphology Analysis : Use scanning electron microscopy (SEM) and X-ray diffraction (XRD) to correlate reactivity with polymer crystallinity .

Key Methodological Considerations

  • Literature Review : Prioritize systematic reviews to identify knowledge gaps and validate experimental designs .
  • Data Reproducibility : Document all parameters (e.g., solvent purity, instrument calibration) to enable replication .
  • Ethical Reporting : Disclose study limitations (e.g., lack of ecological toxicity data for this compound ) and propose follow-up work .

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